molecular formula C13H12F5NO B2399215 4,4-Difluoro-1-[3-(trifluoromethyl)benzoyl]piperidine CAS No. 2326194-47-0

4,4-Difluoro-1-[3-(trifluoromethyl)benzoyl]piperidine

Cat. No.: B2399215
CAS No.: 2326194-47-0
M. Wt: 293.237
InChI Key: STTVSDWOKKLHRF-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-[3-(trifluoromethyl)benzoyl]piperidine is a chemical compound characterized by the presence of both difluoropiperidine and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-[3-(trifluoromethyl)benzoyl]piperidine typically involves the reaction of 4,4-difluoropiperidine with 3-(trifluoromethyl)benzoyl chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-[3-(trifluoromethyl)benzoyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol as a solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

4,4-Difluoro-1-[3-(trifluoromethyl)benzoyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which 4,4-Difluoro-1-[3-(trifluoromethyl)benzoyl]piperidine exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: Similar in structure but with chlorine atoms instead of fluorine.

    4,4’-Di-tert-butyl-2,2’-bipyridine: Contains bipyridine groups instead of piperidine and phenyl groups.

Uniqueness

4,4-Difluoro-1-[3-(trifluoromethyl)benzoyl]piperidine is unique due to the presence of both difluoropiperidine and trifluoromethylphenyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.

Properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F5NO/c14-12(15)4-6-19(7-5-12)11(20)9-2-1-3-10(8-9)13(16,17)18/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTVSDWOKKLHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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